Cas no 2648965-16-4 (2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
- 2648965-16-4
- EN300-1540893
- 2649078-34-0
- 2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-2-methylbutanoic acid
- 2-methyl-2-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
- 2648938-40-1
- EN300-1570759
- EN300-1544527
-
- Inchi: 1S/C27H32N2O5/c1-3-27(2,25(31)32)29-24(30)17-12-14-18(15-13-17)28-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: IORGCHPYXKRQPU-UHFFFAOYSA-N
- SMILES: O=C(C1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(C)CC
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1570759-0.05g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-0.1g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-0.25g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-0.5g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-1.0g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-2.5g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-5.0g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-10.0g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1570759-50mg |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1570759-100mg |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2648965-16-4 | 100mg |
$2963.0 | 2023-09-24 |
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
2-Methyl-2-{(1S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic Acid: A Comprehensive Overview
CAS No 2648965-16-4 refers to the compound known as 2-methyl-2-{(1S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid. This compound is a highly specialized molecule with significant applications in the fields of organic chemistry, pharmacology, and materials science. Its structure is characterized by a complex arrangement of functional groups, including a cyclohexane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety.
The compound's structure is notable for its stereochemistry, particularly the (1S,4S) configuration of the cyclohexane ring. This stereochemistry plays a crucial role in determining the molecule's physical properties and biological activity. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in drug design and delivery systems.
Recent studies have highlighted the importance of such compounds in the development of advanced materials. For instance, researchers have explored the use of similar molecules in creating self-healing polymers and stimuli-responsive materials. The Fmoc group's photolabile nature makes it particularly useful in these applications, as it can be selectively removed under specific conditions to induce structural changes in the material.
In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and stereoselective synthesis techniques. The use of chiral auxiliaries and enantioselective catalysts has been instrumental in achieving the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and scalability of these processes.
The compound's properties make it an attractive candidate for various biomedical applications. For example, its ability to form stable amide bonds with other biomolecules suggests potential use in drug delivery systems and bioconjugate chemistry. Additionally, its stereochemical integrity could be exploited in the design of enantiomerically pure drugs with improved efficacy and reduced side effects.
From an environmental perspective, the compound's biodegradability and toxicity profile are critical considerations. Initial studies indicate that it exhibits low toxicity towards common test organisms; however, further research is needed to fully assess its environmental impact. The development of eco-friendly synthetic routes and recycling strategies could help mitigate any potential concerns.
In conclusion, CAS No 2648965-16-4 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in modern chemical research and development.
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